N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide is a synthetic small molecule characterized by a pyrazole core substituted with 3,5-dimethyl groups and a 4-fluorobenzyl moiety.
The synthesis of analogous compounds (e.g., ) often involves sulfamoylation reactions in acetic acid–sodium acetate media, followed by functionalization of the pyrazole or phenyl rings . Crystallographic studies using SHELX software () could resolve its 3D conformation, critical for understanding interaction mechanisms .
Properties
IUPAC Name |
N-[4-[[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S/c1-13-20(14(2)25(23-13)12-16-4-6-17(21)7-5-16)24-29(27,28)19-10-8-18(9-11-19)22-15(3)26/h4-11,24H,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGPVDBQWPJFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-fluorobenzyl chloride in the presence of a base.
Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base.
Acetylation: Finally, the acetamide group is introduced by reacting the intermediate compound with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly dihydrofolate reductase, which is a target for antimicrobial and anticancer therapies.
Materials Science: Due to its unique structure, the compound is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and cell division. By inhibiting DHFR, the compound can effectively halt the proliferation of rapidly dividing cells, making it a potential anticancer and antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of sulfamoyl phenylacetamide derivatives. Below is a comparative analysis with structurally related molecules from the evidence:
Table 1: Physicochemical and Structural Comparison
*Estimated via analogy to ; †Predicted based on tert-butyl hydrophobicity.
Key Findings:
Substituent Effects on Lipophilicity :
- The target compound’s 4-fluorobenzyl group increases lipophilicity (logP ~2.8) compared to the methoxy-substituted analog (logP 2.15) . The tert-butyl group in the cyclopentene derivative () further elevates logP (~3.5), highlighting how bulky alkyl/aryl groups enhance hydrophobicity .
Hydrogen-Bonding Capacity: All three compounds share two H-bond donors (amide NH and sulfonamide NH) and seven acceptors (amide O, sulfonamide O2, pyrazole N). However, the cyclopentene derivative () loses one acceptor due to the thiazole ring, reducing polar interactions .
the methoxy group’s electron-donating nature . The tert-butyl group in ’s compound may hinder binding in confined active sites despite enhancing metabolic stability .
Synthetic Accessibility :
- The methoxy-substituted analog () is synthesized via straightforward sulfamoylation, while the target compound’s pyrazole-functionalized structure likely requires multi-step regioselective reactions, as seen in ’s methodology .
Functional Implications:
- Druglikeness : The target compound’s moderate logP (~2.8) and polar surface area (~71 Ų, estimated) align with Lipinski’s rules, suggesting oral bioavailability .
- Target Engagement : The pyrazole and fluorobenzyl groups may facilitate interactions with hydrophobic pockets or aromatic residues in enzymes (e.g., kinases), as seen in docking studies using AutoDock Vina () .
Biological Activity
N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted with a fluorobenzyl group and a sulfamoyl moiety attached to a phenyl acetamide. Its chemical structure can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the sulfamoyl group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which could lead to therapeutic effects in conditions such as cancer or inflammation.
Anticancer Activity
Studies have shown that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with a pyrazole core have demonstrated inhibitory effects on cell proliferation in various cancer cell lines.
These findings suggest that this compound may also exhibit similar anticancer properties.
Anticonvulsant Activity
In related studies, derivatives of N-phenyl-acetamides have been evaluated for their anticonvulsant activity using animal models. The efficacy was assessed through maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models.
| Compound | Dose (mg/kg) | Efficacy | Reference |
|---|---|---|---|
| 20 | 100 | Moderate Binder to Sodium Channels | |
| 24 | 300 | Effective in MES Test |
The results indicated that certain structural modifications could enhance the anticonvulsant properties.
Other Biological Activities
The compound's structural components suggest potential activities beyond anticancer and anticonvulsant effects. For example, pyrazole derivatives have been linked to anti-inflammatory and analgesic activities due to their interactions with cyclooxygenase enzymes.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Anticancer Efficacy : A study on sulfonamide derivatives revealed that certain compounds significantly inhibited Wnt-dependent transcription in colorectal cancer cells, suggesting a pathway through which this compound might exert similar effects .
- Neuroprotective Effects : Research involving similar pyrazole compounds highlighted their neuroprotective effects in models of epilepsy, indicating potential for further exploration in neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
